N-mesityl-3-(pyridin-2-yloxy)benzamide
Description
Properties
IUPAC Name |
3-pyridin-2-yloxy-N-(2,4,6-trimethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-14-11-15(2)20(16(3)12-14)23-21(24)17-7-6-8-18(13-17)25-19-9-4-5-10-22-19/h4-13H,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCALBUWXHLFXAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-mesityl-3-(pyridin-2-yloxy)benzamide typically involves the reaction of 3-(pyridin-2-yloxy)benzoic acid with mesitylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-mesityl-3-(pyridin-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzamides or pyridines.
Scientific Research Applications
Medicinal Chemistry
N-mesityl-3-(pyridin-2-yloxy)benzamide has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, benzamides have been studied for their ability to inhibit histone deacetylases, enzymes that play a crucial role in cancer progression . The specific interactions of this compound with these targets could lead to the development of novel anticancer agents.
Neuropharmacological Effects
Compounds in the benzamide class have shown promise as neuroleptics. Studies on related benzamides suggest that modifications can enhance their efficacy against psychotic disorders . this compound may similarly influence neurotransmitter systems, offering potential for treating conditions like schizophrenia or bipolar disorder.
Enzyme Inhibition
This compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, related pyridine-containing compounds have been shown to selectively inhibit steroidogenic enzymes such as CYP11B1 and CYP11B2, which are critical in steroid hormone biosynthesis . This suggests that this compound could be explored for its effects on hormonal regulation.
Antimicrobial Properties
The compound's structural analogs have demonstrated antimicrobial activity against various pathogens. Investigating this compound could reveal similar properties, making it a candidate for developing new antimicrobial agents.
Building Block in Organic Synthesis
This compound can serve as a versatile building block in organic synthesis. Its functional groups allow for further modifications, facilitating the creation of more complex molecules used in pharmaceuticals and agrochemicals .
Catalytic Applications
Recent advancements in metal-catalyzed reactions highlight the potential use of this compound in catalysis. Its ability to participate in C–H bond activation reactions could lead to efficient synthetic pathways for various organic compounds .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-mesityl-3-(pyridin-2-yloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The mesityl group and pyridin-2-yloxy moiety play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomerism: Pyridin-2-yloxy vs. Pyridin-3-yloxy
Compound 45 (N-(4-(5-Methoxy-2-oxo-1,3,4-oxadiazol-3(2H)-yl)-2-methylphenyl)-3-(pyridin-3-yloxy)benzamide) differs from the target compound only in the position of the pyridyloxy substituent (3- vs. 2-position) . This positional change alters electronic and steric properties:
- Electronic Effects : The 2-position pyridyloxy group may enhance intramolecular hydrogen bonding with the amide carbonyl, stabilizing the molecule.
- Biological Implications : In nAChR-targeting benzamides (), pyridin-2-yl substitutions (e.g., 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide) showed higher α4β2 nAChR selectivity (IC$ _{50} $ = 6.0 µM) compared to α3β4 subtypes, suggesting that pyridin-2-yloxy groups may favor subtype-specific interactions .
Substituent Effects on Aromatic Rings
- Phenylethynyl vs. Pyridyloxy (Compound 44): Compound 44 (N-(4-(5-Methoxy-2-oxo-1,3,4-oxadiazol-3(2H)-yl)-2-methylphenyl)-3-(phenylethynyl)benzamide) replaces the pyridyloxy group with a phenylethynyl moiety.
- Chlorophenoxy vs. Pyridyloxy (Compound 47): Compound 47 (3-(4-Chlorophenoxy)-N-(4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3(2H)-yl)-2-methylphenyl)benzamide) substitutes pyridyloxy with 4-chlorophenoxy. The electron-withdrawing chlorine atom may enhance metabolic stability but reduce π-π interactions critical for target binding .
Neuroactive Benzamides
Benzamide neuroleptics like amisulpride and sulpiride () share a core benzamide structure but feature sulfonyl or methoxy groups instead of pyridyloxy substituents. These differences likely explain the target compound’s lack of reported neuroleptic activity, as the pyridyloxy group may redirect binding toward non-neuronal targets (e.g., HDACs or nAChRs) .
Structural and Physicochemical Properties
Table 1: Key Structural and Functional Comparisons
Table 2: Antimicrobial MIC Values (µM) of Benzamide Analogs ()
| Microorganism | Benzamide Analog MIC Range |
|---|---|
| Bacillus subtilis | 0.04–2.81 |
| Staphylococcus aureus | 2.35–5.18 |
Biological Activity
N-mesityl-3-(pyridin-2-yloxy)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and neuroprotective research. This article delves into its synthesis, biological evaluations, and the implications of its activity based on diverse research findings.
- Molecular Formula : CHNO
- Molecular Weight : 332.4 g/mol
- CAS Number : 1797017-64-1
Synthesis
The synthesis of this compound involves standard organic synthesis techniques, typically including steps such as nucleophilic substitution reactions and coupling reactions. The compound is derived from a mesityl group attached to a pyridinyl moiety via an ether linkage to a benzamide structure.
Antimicrobial Activity
Recent studies have highlighted the potential of this compound as an anti-quorum sensing agent. Quorum sensing (QS) is a communication system used by bacteria to coordinate behavior based on population density, which is critical in biofilm formation and antibiotic resistance.
- Inhibition of Biofilm Formation :
- The compound demonstrated significant inhibition of biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with chronic infections. The effectiveness was evaluated using optical density measurements at 595 nm, showing a marked difference between treated and untreated biofilms .
- The best-performing derivative in the study exhibited an anti-QS zone of 4.96 mm, indicating its potential utility in developing novel antimicrobial therapies .
Comparative Biological Activity
To better understand the biological activity of this compound, it is useful to compare it with other related compounds. Below is a summary table of selected compounds and their biological activities:
| Compound Name | Activity Type | Key Findings |
|---|---|---|
| This compound | Antimicrobial | Significant QS inhibition in Pseudomonas aeruginosa |
| 4-methyl-3-(pyridin-2-ylamino)benzamide | Neuroprotective | Inhibits c-Abl; protects SH-SY5Y cells from MPP+ |
| Benzamides with 1,2,4-Oxadiazole | Pesticidal | High larvicidal activity against mosquito larvae |
Case Studies and Research Findings
Several studies have focused on the biological activities of compounds related to this compound:
- Antimicrobial Study : A study investigating various benzamide derivatives found that many exhibited strong larvicidal and fungicidal activities, suggesting that structural modifications can enhance biological efficacy .
- Neuroprotection Research : Research on c-Abl inhibitors has shown that modifications to benzamide structures can lead to improved blood-brain barrier permeability and reduced toxicity compared to existing drugs like nilotinib .
Q & A
Basic Research Question
- NMR : NMR (400 MHz, CDCl) should show characteristic peaks: δ 8.2–8.5 ppm (pyridine protons), δ 6.8–7.3 ppm (aromatic benzamide protons), and δ 2.3 ppm (mesityl methyl groups) .
- IR : Stretching vibrations at ~1650 cm (amide C=O) and ~1250 cm (C-O-C ether linkage) confirm functional groups .
- Elemental Analysis : Carbon and nitrogen percentages must align with theoretical values (e.g., C: 70.2%, H: 5.8%, N: 6.4%) .
What experimental strategies identify and characterize polymorphic forms of this compound?
Advanced Research Question
- PXRD : Compare diffraction patterns (e.g., 2θ = 12.5°, 17.8°, 25.3°) to distinguish polymorphs .
- DSC/TGA : Monitor endothermic peaks (melting points) and thermal stability. Unstable polymorphs may show lower melting points .
- Solvent Screening : Recrystallization from ethanol vs. acetonitrile can yield different forms due to hydrogen-bonding variability .
What statistical approaches ensure robustness in biological activity assays for this compound?
Basic Research Question
- Replicates : Use six replicates per experimental condition to account for variability .
- ANOVA : Analyze mean differences in activity (e.g., IC) with post hoc tests like Duncan’s method (p < 0.05 threshold) .
- Dose-Response Curves : Fit data using GraphPad Prism® (four-parameter logistic model) to calculate EC values .
How do steric and electronic effects of the mesityl group influence reactivity in further derivatization?
Advanced Research Question
- Steric Hindrance : The bulky mesityl group (2,4,6-trimethylphenyl) limits nucleophilic attack at the benzamide carbonyl, favoring regioselective reactions at the pyridine ring .
- Electronic Effects : Electron-donating methyl groups increase electron density at the pyridin-2-yloxy moiety, enhancing electrophilic substitution at the 4-position .
What computational tools predict binding modes of this compound with biological targets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
